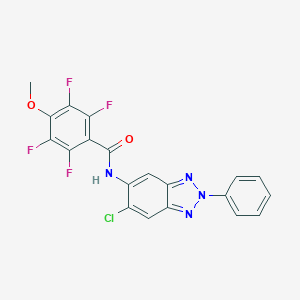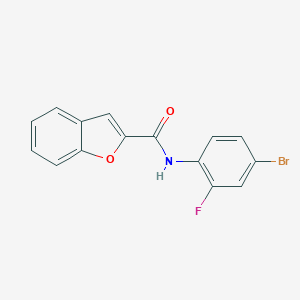
4-ethoxy-N-(2-methylquinolin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(2-methylquinolin-5-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is produced using a specific synthesis method, which involves the reaction of various chemical reagents.
作用機序
The mechanism of action of 4-ethoxy-N-(2-methylquinolin-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. The compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. Additionally, the compound has been shown to inhibit the activity of specific proteins involved in cell signaling pathways, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethoxy-N-(2-methylquinolin-5-yl)benzamide have been extensively studied. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, the compound has been shown to have anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
実験室実験の利点と制限
One of the main advantages of 4-ethoxy-N-(2-methylquinolin-5-yl)benzamide is its potent anticancer activity. This makes it a valuable tool for studying cancer biology and developing new cancer treatments. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use in lab experiments. The compound is highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which may limit its application in certain areas of research.
将来の方向性
There are several future directions for research on 4-ethoxy-N-(2-methylquinolin-5-yl)benzamide. One area of interest is the development of new cancer therapies based on the compound. Researchers are investigating the use of the compound in combination with other anticancer drugs to enhance its efficacy. Additionally, there is interest in studying the compound's potential as an anti-inflammatory agent and its application in the development of new antibiotics. Finally, there is a need for further research to fully understand the mechanism of action of the compound and its potential applications in other areas of research.
In conclusion, 4-ethoxy-N-(2-methylquinolin-5-yl)benzamide is a synthetic compound with significant potential applications in scientific research. Its potent anticancer activity, ease of synthesis, and potential as an anti-inflammatory agent and antibiotic make it a valuable tool for studying cancer biology and developing new therapies. However, its toxicity and limited understanding of its mechanism of action may limit its application in certain areas of research. Nonetheless, there are several future directions for research on the compound, including the development of new cancer therapies, the study of its anti-inflammatory and antibiotic properties, and further investigation into its mechanism of action.
合成法
The synthesis of 4-ethoxy-N-(2-methylquinolin-5-yl)benzamide involves the reaction of 2-methyl-5-nitroquinoline, ethoxybenzamide, and zinc in acetic acid. The reaction proceeds through a series of steps, including reduction, nitration, and condensation, to produce the final product. This synthesis method has been optimized to produce high yields of the compound and is widely used in scientific research.
科学的研究の応用
4-ethoxy-N-(2-methylquinolin-5-yl)benzamide has various potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it is used to develop new drugs and therapies. The compound has been shown to exhibit potent anticancer activity, and several studies have investigated its potential as a lead compound for the development of new cancer treatments. Additionally, the compound has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
特性
分子式 |
C19H18N2O2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
4-ethoxy-N-(2-methylquinolin-5-yl)benzamide |
InChI |
InChI=1S/C19H18N2O2/c1-3-23-15-10-8-14(9-11-15)19(22)21-18-6-4-5-17-16(18)12-7-13(2)20-17/h4-12H,3H2,1-2H3,(H,21,22) |
InChIキー |
YWYKNJQLUCWKEB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC(=N3)C |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC(=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)

![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B250750.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)

![N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B250755.png)
![N-{4-[(2-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B250756.png)